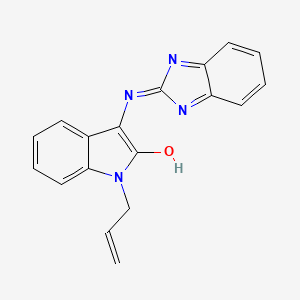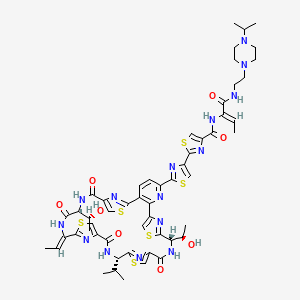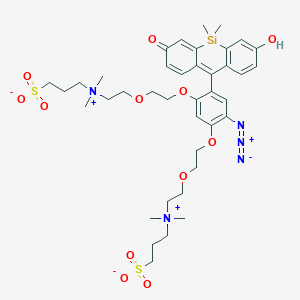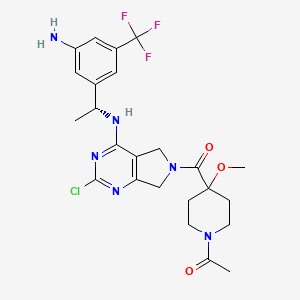
KRAS ligand 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRAS ligand 4 is a small molecule ligand that has been identified as a potential inhibitor of the KRAS protein, which is a small GTPase involved in cell signaling pathways that regulate cell growth and proliferation. Mutations in KRAS are associated with various cancers, including pancreatic, colorectal, and lung cancers. This compound binds to KRAS near the switch regions and exerts different effects on KRAS interactions with its binding partners .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KRAS ligand 4 involves multiple steps, including the formation of key intermediates and the final coupling reaction. One of the synthetic routes includes the preparation of 2-hydroxy-5-{[(2-phenyl-cyclopropyl) carbonyl] amino} benzoic acid, which is a crucial intermediate . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
KRAS ligand 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions include modified derivatives of this compound with different functional groups, which can be further studied for their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
KRAS ligand 4 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the interactions between KRAS and its binding partners, as well as to develop new synthetic methodologies.
Biology: Employed in cell-based assays to investigate the effects of KRAS inhibition on cell signaling pathways and cancer cell proliferation.
Wirkmechanismus
KRAS ligand 4 exerts its effects by binding to KRAS near the switch regions, which are critical for its interaction with binding partners. This binding impedes the interaction of KRAS with its effector proteins, such as Raf, and reduces both intrinsic and SOS-mediated nucleotide exchange rates. As a result, this compound inhibits signal transduction through the MAPK pathway in cells expressing mutant KRAS, leading to reduced cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
KRAS ligand 4 can be compared with other similar compounds, such as:
Adagrasib: Another covalent inhibitor targeting KRAS(G12C), currently in clinical trials for various cancers.
MRTX1133: A noncovalent inhibitor targeting KRAS(G12D) mutation, showing promise in preclinical studies.
This compound is unique in its ability to target multiple KRAS mutants and simultaneously deplete the fraction of GTP-loaded KRAS while abrogating the effector-binding ability of the already GTP-loaded fraction .
Eigenschaften
Molekularformel |
C24H28ClF3N6O3 |
|---|---|
Molekulargewicht |
541.0 g/mol |
IUPAC-Name |
1-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]ethanone |
InChI |
InChI=1S/C24H28ClF3N6O3/c1-13(15-8-16(24(26,27)28)10-17(29)9-15)30-20-18-11-34(12-19(18)31-22(25)32-20)21(36)23(37-3)4-6-33(7-5-23)14(2)35/h8-10,13H,4-7,11-12,29H2,1-3H3,(H,30,31,32)/t13-/m1/s1 |
InChI-Schlüssel |
MUDCKDVOSZLIJH-CYBMUJFWSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC(=C1)N)C(F)(F)F)NC2=NC(=NC3=C2CN(C3)C(=O)C4(CCN(CC4)C(=O)C)OC)Cl |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)N)C(F)(F)F)NC2=NC(=NC3=C2CN(C3)C(=O)C4(CCN(CC4)C(=O)C)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



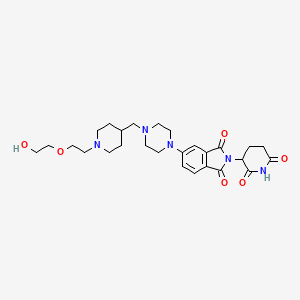
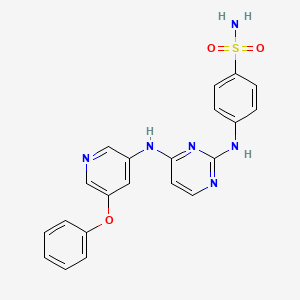

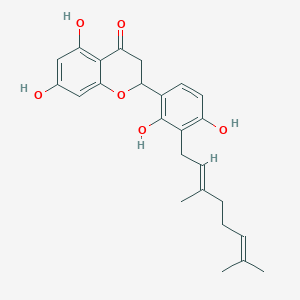

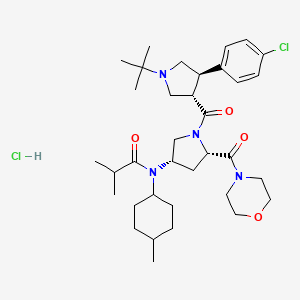
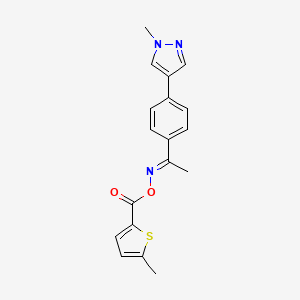

![trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12377522.png)
